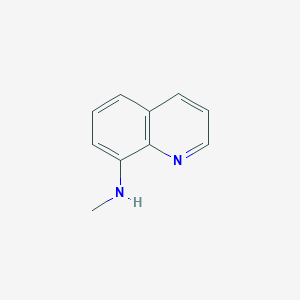

N-methylquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDZAZXIBALFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312819 | |

| Record name | N-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14148-44-8 | |

| Record name | N-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14148-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinolines in Chemical Sciences

Quinoline (B57606), a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in medicinal and chemical sciences. frontiersin.orgorientjchem.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of aromaticity and basicity, making it a versatile scaffold for chemical modifications. frontiersin.orgnih.gov This adaptability allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. orientjchem.orgnih.gov

The quinoline nucleus is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Many commercially available drugs incorporate the quinoline moiety, highlighting its therapeutic importance. frontiersin.orgrsc.org The functionalization of the quinoline ring at various positions can lead to compounds with a range of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities. orientjchem.orgnih.govrsc.org The ability to form salts with acids and undergo both electrophilic and nucleophilic substitution reactions further enhances its utility as a building block in the design and synthesis of novel therapeutic agents. frontiersin.org

Overview of N Methylquinolin 8 Amine As a Core Structure

N-methylquinolin-8-amine, with the chemical formula C₁₀H₁₀N₂, is an organic compound featuring a quinoline (B57606) core with a methylamino group attached at the 8-position. biosynth.comcymitquimica.com This specific substitution pattern makes it a valuable building block and a subject of study in its own right.

The presence of the methylamino group at the 8-position influences the electronic properties and reactivity of the quinoline ring system. cymitquimica.com This structural feature is critical in various chemical reactions and interactions with biological targets. For instance, this compound can serve as a bidentate ligand, capable of forming stable complexes with metal ions, a property that is explored in coordination chemistry and the development of chemosensors. rsc.orgresearchgate.net

In research, this compound is utilized as a key intermediate in the synthesis of more complex molecules. Its structure allows for further modifications, enabling the creation of libraries of compounds for screening in drug discovery programs. cymitquimica.com The exploration of its derivatives has led to the identification of compounds with potential antimicrobial and antitumor properties. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14148-44-8 | biosynth.combldpharm.com |

| Molecular Formula | C₁₀H₁₀N₂ | biosynth.comcymitquimica.com |

| Molecular Weight | 158.20 g/mol | biosynth.combldpharm.com |

| InChI | InChI=1S/C10H10N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 | cymitquimica.com |

| SMILES | CNC1=C2N=CC=CC2=CC=C1 | bldpharm.com |

Historical Context of Research on Quinoline 8 Amine Derivatives

Direct Synthesis Approaches

Multi-Step Synthetic Routes

Traditional multi-step syntheses of this compound often commence from quinoline or a substituted aniline (B41778). A common route involves the nitration of quinoline to yield a mixture of 5- and 8-nitroquinolines, which are then separated. The 8-nitroquinoline (B147351) is subsequently reduced to 8-aminoquinoline. The final step is the N-methylation of 8-aminoquinoline to produce the target compound. Another approach starts with the Skraup synthesis, reacting m-toluidine (B57737) with glycerol (B35011) to form 7-methylquinoline, followed by nitration and reduction to yield 7-methyl-8-aminoquinoline.

Some synthetic pathways for related aminoquinolines involve the conjugation of amino acids at the 8-position. This is typically achieved by using N-protected amino acids with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent, followed by deprotection.

Catalytic Synthesis Protocols

Catalytic methods have emerged as powerful tools for the synthesis of this compound and its derivatives, offering higher efficiency and selectivity.

Main group metal Lewis acids, such as tin and indium chlorides, have been effectively employed in the synthesis of quinoline derivatives. These catalysts can facilitate intramolecular cyclizations of N-propargyl aniline derivatives to form the quinoline core. rsc.orgnih.gov Specifically, both stannic chloride and indium(III) chloride can be used under aerobic conditions for these annulations. rsc.orgnih.gov Research has shown that using 50 mol% of either SnCl₂·2H₂O or InCl₃ can lead to high yields (91% and 93% respectively) when refluxed overnight. rsc.org These reactions represent key examples of main group metal-catalyzed 6-endo-dig hydroarylation to produce quinoline structures. rsc.org One-pot syntheses starting from ortho-nitro N-propargyl anilines are also possible using stoichiometric amounts of SnCl₂·2H₂O or indium powder. nih.gov

| Catalyst | Conditions | Yield | Reference |

| SnCl₂·2H₂O (50 mol%) | Reflux overnight | 91% | rsc.org |

| InCl₃ (50 mol%) | Reflux overnight | 93% | rsc.org |

A study on the synthesis of 8-aminoquinoline derivatives utilized a microwave-assisted Buchwald-Hartwig N-arylation of 8-bromo-2-methylquinoline (B152758) to introduce various sidechains, achieving moderate to high yields. arkat-usa.orgresearchgate.net

Reductive N-methylation provides a direct route to N-methylated amines. A continuous-flow process using heterogeneous palladium catalysts has been developed for the N-methylation of various amines, including aromatic amines, with formaldehyde (B43269) and hydrogen gas. rsc.org This method is considered a green synthetic approach. rsc.org Another study reports the N-methylation of nitroarenes and amines using methanol (B129727) as both the C1 source and solvent, catalyzed by commercial Pd/C, which produced this compound in 90% yield. sci-hub.se

Furthermore, SnOx-promoted platinum catalysts have been investigated for the reductive N-methylation of quinoline with methanol. acs.org The development of highly active heterogeneous catalysts is crucial for realizing efficient continuous-flow reductive aminations. u-tokyo.ac.jp

| Catalyst | Methylating Agent | Reductant | Yield | Reference |

| Pd/C | Methanol | - | 90% | sci-hub.se |

| Heterogeneous Pd | Formaldehyde | H₂ | - | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained prominence for its ability to significantly accelerate reaction times, often leading to improved yields and cleaner reactions. nih.govacs.org The palladium-catalyzed C8-arylation of quinoline N-oxides can be significantly expedited to sub-hour reaction times under microwave irradiation. nih.govacs.org A one-pot, tandem microwave-accelerated procedure has been developed for the synthesis of 8-arylquinolines from quinoline, completing the entire sequence within 3 hours. nih.govacs.org

Microwave irradiation has also been successfully applied to the Buchwald-Hartwig amination for synthesizing 8-aminoquinaldine (B105178) intermediates, offering good yields and a simple reaction setup. arkat-usa.orgresearchgate.net In some cases, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. For instance, the synthesis of 5,6-dimethoxy-4-methylquinolin-8-amine (B187987) from nitroaniline and methylvinylketone at 150 W for 15 minutes achieved an 88% conversion.

| Reaction Type | Conditions | Time | Yield/Conversion | Reference |

| Pd-catalyzed C8-arylation | Microwave irradiation | < 1 hour | - | nih.govacs.org |

| Buchwald-Hartwig amination | Microwave irradiation | - | Good | arkat-usa.orgresearchgate.net |

| Quinoline synthesis | 150 W Microwave | 15 min | 88% conversion |

Oxidative Annulation Reactions

Oxidative annulation provides a powerful method for constructing fused heterocyclic systems. In the context of quinoline chemistry, these reactions enable the formation of polycyclic structures through the creation of new rings onto the quinoline framework. For instance, transition-metal-catalyzed oxidative annulation reactions have been developed for synthesizing complex quinoline derivatives. mdpi.com

One notable strategy involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes, which leads to the formation of trisubstituted oxazoles. organic-chemistry.org While not directly starting from this compound, this methodology highlights the potential for using amino-substituted quinolines in oxidative cyclizations. Another relevant approach is the gold-catalyzed [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen atom, using 8-methylquinoline (B175542) N-oxide as the oxidant, to yield 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org This demonstrates the utility of quinoline derivatives as reactants and oxidants in constructing new heterocyclic rings.

Ruthenium(II)-catalyzed oxidative annulation of ynamides represents another advanced technique for synthesizing poly-substituted furans, showcasing the broad applicability of metal-catalyzed cyclizations in creating diverse heterocyclic structures from functionalized precursors. rsc.org

Functionalization and Derivatization Strategies

Alkylation and Arylation Reactions

The functionalization of the this compound scaffold through the introduction of alkyl and aryl groups is a key strategy for creating new derivatives. The 8-aminoquinoline group is particularly effective as a bidentate directing group in transition-metal-catalyzed C–H activation, enabling regioselective functionalization. nih.gov

Palladium-catalyzed C(sp³)–H alkylation of substrates containing an 8-aminoquinoline directing group has been demonstrated, allowing for the formation of new carbon-carbon bonds at previously unreactive sites. nih.gov Furthermore, cobalt-catalyzed alkylation of methyl-substituted N-heteroarenes, such as quinolines, with primary alcohols has been reported. A specific cobalt complex, Co(NNN)Br₂ (where NNN = N-((1H-benzo[d]imidazol-2-yl)methyl)quinolin-8-amine), effectively catalyzes these reactions, yielding functionalized N-heteroaromatics. mdpi.comresearchgate.net Rhodium(III) catalysts have also been employed for the cross-coupling of 8-methylquinolines with maleimides, achieving direct alkylation of the C(sp³)–H bond of the methyl group. acs.org

Organoaluminum compounds derived from N-aryl-2-methylquinolin-8-amines have been synthesized and characterized. The reaction of these quinolin-8-amine derivatives with trimethylaluminum (B3029685) (AlMe₃) or triethylaluminum (B1256330) (AlEt₃) affords dialkyl aluminum compounds, showcasing another route for derivatization. rsc.orgnih.gov

Table 1: Examples of Catalytic Alkylation Reactions

| Catalyst System | Substrate | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Co(NNN)Br₂ | Methyl-substituted quinolines | Primary alcohols | Chain-elongated alkyl-substituted quinolines | mdpi.comresearchgate.net |

| [RhCp*Cl₂]₂ | 8-Methylquinolines | Maleimides | Succinimide-functionalized 8-methylquinolines | acs.org |

| Pd(OAc)₂ | Substrates with 8-aminoquinoline directing group | Alkyl halides | β-alkylated products | nih.gov |

Halogenation and Nitration Studies on Quinoline Rings

The introduction of halogen and nitro groups onto the quinoline ring is a fundamental transformation for modifying the electronic properties and providing handles for further reactions. A metal-free and operationally simple method has been developed for the regioselective C5-halogenation of 8-substituted quinolines. researchgate.net This reaction uses inexpensive trihaloisocyanuric acid as the halogen source and proceeds at room temperature, accommodating a wide range of functional groups at the 8-position, including N-alkyl and N,N-dialkyl amines. researchgate.net

Nitration of quinoline derivatives can be more complex due to the potential for multiple isomers. However, specific methods have been developed for the controlled nitration of substituted quinolines. For instance, the direct nitration of 8-(alkyl)-2-methylquinolines can introduce a nitro group onto the benzene (B151609) ring of the quinoline system. nih.gov The nitration of 1-methyl-2-quinolones (MeQones) has also been studied, where the nitro group can be introduced at various positions depending on other substituents on the ring. kochi-tech.ac.jp These nitrated intermediates are valuable for subsequent transformations. kochi-tech.ac.jp

Table 2: Regioselective Halogenation of 8-Substituted Quinolines

| Substrate | Reagent | Position of Halogenation | Conditions | Reference |

|---|---|---|---|---|

| N-Alkyl/N,N-Dialkyl-quinolin-8-amine | Trichloroisocyanuric acid (TCICA) | C5 | Room Temperature, Air | researchgate.net |

| N-Alkyl/N,N-Dialkyl-quinolin-8-amine | Tribromoisocyanuric acid (TBCA) | C5 | Room Temperature, Air | researchgate.net |

Aminomethylation (e.g., Modified Mannich Reaction) of Related Hydroxyquinolines

The Mannich reaction is a classic method for aminomethylation. In its modified form, it is applied to phenolic compounds like 8-hydroxyquinoline (B1678124) (oxine). mdpi.comnih.govresearchgate.net This three-component reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen on the 8-hydroxyquinoline ring. mdpi.com The reaction results in the formation of an aminomethyl group, typically at the 7-position of the 8-hydroxyquinoline core. researchgate.net A wide variety of primary and secondary amines can be used in this reaction, leading to a diverse library of aminomethylated 8-hydroxyquinoline derivatives. mdpi.comnih.gov

Table 3: Modified Mannich Reaction with 8-Hydroxyquinoline (8HQ)

| Amine Component | Aldehyde Component | Product | Conditions | Reference |

|---|---|---|---|---|

| Primary Amines (e.g., octylamine) | Formaldehyde | 7-((Alkylamino)methyl)quinolin-8-ol | EtOH, Reflux | researchgate.net |

| Secondary Amines (e.g., dibenzylamine) | Paraformaldehyde | 7-((Dialkylamino)methyl)quinolin-8-ol | abs. EtOH, Reflux | mdpi.com |

| Various Amines | Formaldehyde | Substituted Mannich Bases | EtOH, Room Temp to Reflux | mdpi.comresearchgate.net |

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). scispace.comzu.edu.pk Quinoline moieties containing an aldehyde group, such as 8-hydroxyquinoline-2-carbaldehyde, are common precursors for synthesizing quinoline-based Schiff bases. nih.gov These aldehydes react with various primary amines, like 2-hydrazinobenzothiazole, to form versatile Schiff base ligands. nih.gov These ligands are of significant interest due to their ability to coordinate with a wide range of metal ions, forming stable metal complexes. zu.edu.pknih.gov The imine group (–C=N–) is the defining feature of these compounds and is crucial for their chemical properties and coordination chemistry. scispace.com

Synthesis of Hybrid Quinoline Systems (e.g., with Naphthoquinone Moieties)

Creating hybrid molecules by linking different pharmacophores is a modern strategy in medicinal chemistry. Hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline have been synthesized, connecting the two scaffolds through an ether linkage. mdpi.comresearchgate.net The synthesis typically involves the reaction of a halogenated naphthoquinone, such as 2-bromo-1,4-naphthoquinone, with an 8-hydroxyquinoline derivative in the presence of a base like potassium tert-butoxide. mdpi.com Similarly, hybrids incorporating a 5,8-quinolinedione (B78156) moiety have been synthesized by reacting dichloro derivatives of the quinolinedione with various substituted quinolin-8-ols. nih.gov These synthetic strategies allow for the modular construction of complex molecules that combine the structural features of both quinolines and quinones. nih.govnih.gov

Selective C-H Functionalization (e.g., at C-8 Position)

The selective functionalization of carbon-hydrogen (C-H) bonds in quinoline derivatives is a cornerstone of modern synthetic chemistry, allowing for the direct introduction of new functional groups without pre-functionalized starting materials. In the quinoline scaffold, the nitrogen atom of the pyridine (B92270) ring and substituents at the 8-position can act as embedded directing groups, guiding metal catalysts to selectively activate the C-H bond at the C-8 position. mdpi.com This regioselectivity is crucial for building complex molecules with precise architectures.

Transition-metal catalysis is the primary tool for achieving this transformation. Metals such as palladium (Pd), rhodium (Rh), and cobalt (Co) have been successfully employed. For instance, a cobalt-catalyzed C(sp³)–H bond amidation of 8-methylquinoline has been reported, utilizing an oxazolone (B7731731) as the amidating agent under mild, oxidant-free conditions. researchgate.net This reaction demonstrates high selectivity for the methyl group at the C-8 position. Similarly, rhodium catalysts have been used for the C-8 allylation of quinoline N-oxides. rsc.org

Palladium-catalyzed reactions have also shown efficacy. A proposed mechanism for the Pd-catalyzed functionalization of 8-methylquinoline involves the initial formation of a five-membered palladacycle, which then undergoes further reactions to yield the C-8 functionalized product. rsc.org The choice of catalyst and directing group is paramount, as their interplay dictates the site of activation. While the C-2 and C-8 positions are most commonly functionalized due to the directing effect of the ring nitrogen, achieving selectivity for other positions remains a significant synthetic challenge. mdpi.comnih.govnih.gov

Table 1: Examples of Selective C-H Functionalization at the Quinoline C-8 Position This table is interactive and allows for sorting.

| Catalyst System | Substrate | Functionalization Type | Resulting Bond | Reference |

|---|---|---|---|---|

| Cp*Co(III) | 8-Methylquinoline | Amidation | C-N | researchgate.net |

| Rhodium(III) | Quinoline N-oxide | Allylation | C-C | rsc.org |

| Palladium(II) | 8-Methylquinoline | Etherification | C-O | rsc.org |

| Cationic Rhodium(I) | Quinoline N-oxide | Alkenylation | C-C | mdpi.com |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these synthetic transformations is critical for optimizing reaction conditions, improving yields, and expanding the scope of possible modifications to the this compound structure.

Elucidation of Cyclization Mechanisms (e.g., Hydroamination, Hydroarylation)

The construction of the quinoline ring itself often proceeds through cyclization reactions. Modern methods frequently rely on transition-metal-catalyzed oxidative annulation strategies. mdpi.com One prominent pathway involves the rhodium-catalyzed reaction between an aniline derivative and an alkyne. The mechanism is believed to proceed via an initial ortho-C–H activation of the aniline, guided by the amino group, followed by insertion of the alkyne. The subsequent intramolecular cyclization (hydroamination/hydroarylation) and aromatization lead to the formation of the quinoline core. mdpi.com

Iron-catalyzed reactions provide an alternative pathway. For example, the reaction of 2-vinylanilines can proceed through the formation of an Fe-carbene intermediate. This species reacts with the aniline to form a secondary amine intermediate, which then undergoes intramolecular electrocyclization and subsequent dehydrogenation or aerobic oxidation to yield the final quinoline product. mdpi.com These mechanisms highlight the power of transition metals to facilitate complex bond-forming cascades in a single pot.

Role of Catalysts in Reaction Selectivity and Efficiency

The catalyst is arguably the most critical component in controlling the selectivity and efficiency of C-H functionalization reactions on the quinoline ring. The choice of metal, its oxidation state, and the associated ligands collectively determine the outcome of the reaction.

Rhodium (Rh): Rhodium catalysts have proven versatile. Cationic rhodium(I) complexes can direct the alkenylation of quinoline N-oxides to the C-8 position. mdpi.com In other cases, Rh(III) catalysts facilitate the dehydrogenative coupling of quinoline N-oxides with alkenes, also at the C-8 position. mdpi.com The mechanism often involves the formation of a five-membered rhodacycle intermediate, which directs subsequent bond formations. nih.gov

Cobalt (Co): As a more earth-abundant and less expensive alternative to rhodium and palladium, cobalt has gained significant attention. Cp*Co(III) catalysts have been shown to be highly efficient for the C(sp³)–H amidation of the methyl group in 8-methylquinoline. researchgate.net The reaction proceeds with high selectivity and under mild conditions, showcasing cobalt's unique reactivity. researchgate.net

Palladium (Pd): Palladium is widely used for cross-coupling reactions. In the context of quinoline functionalization, Pd-catalysis can direct arylation to the C-2 position. mdpi.com For C-8 functionalization, mechanisms often involve the formation of a palladacycle intermediate, leveraging the directing ability of the quinoline nitrogen. rsc.org

The efficiency of these catalytic systems is often high, with many reactions proceeding in good to excellent yields. However, factors such as the electronic nature of the substrate, the choice of solvent, and the presence of additives can significantly impact the reaction's success. whiterose.ac.uk

Table 2: Catalyst Influence on Reaction Selectivity and Efficiency in Quinolines This table is interactive and allows for sorting.

| Catalyst | Reaction Type | Targeted Position | Typical Efficiency (Yield) | Reference |

|---|---|---|---|---|

| Rhodium(III) | C-8 Alkylation | C-8 | Good to Excellent | mdpi.com |

| Cobalt(III) | C(sp³)-H Amidation | C-8 (methyl group) | High | researchgate.net |

| Palladium(II) | C-2 Heteroarylation | C-2 | 68% | mdpi.com |

| Rhodium(I) | C-H Activation | C-2 and C-4 | Quantitative | nih.gov |

Study of Intermediates and Transition States in Synthetic Pathways

Detailed mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the key intermediates and transition states in these synthetic pathways. The formation of a cyclometalated intermediate is a recurring theme in C-H activation directed by the quinoline nitrogen.

The general pathway begins with the coordination of the transition metal to the nitrogen atom of the quinoline ring. mdpi.com This is followed by the C-H activation step, which forms the crucial organometallic intermediate. This step can occur through several mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution. mdpi.comresearchgate.net

In palladium- and rhodium-catalyzed reactions targeting the C-8 position, a five-membered metallacycle (a palladacycle or rhodacycle) is frequently proposed as the key intermediate. rsc.orgnih.gov For example, in a rhodium-catalyzed alkenylation, the initial C-H activation forms a rhodacycle. An incoming olefin then inserts into the Rh-C bond, forming a seven-membered intermediate. The final product is released through β-hydride elimination and protodemetalation, regenerating the active catalyst. nih.gov For the cobalt-catalyzed amidation of 8-methylquinoline, experimental results suggest the reaction proceeds via an external base-assisted concerted metallation-deprotonation pathway, highlighting a different but effective mechanism for C-H cleavage. researchgate.net

Table 3: Key Intermediates in Quinoline Functionalization Pathways This table is interactive and allows for sorting.

| Proposed Intermediate | Metal Catalyst | Reaction Type | Role of Intermediate | Reference |

|---|---|---|---|---|

| Five-membered Palladacycle | Palladium (Pd) | C-8 Etherification | Directs functionalization to C-8 position | rsc.org |

| Five-membered Rhodacycle | Rhodium (Rh) | C-8 Alkenylation | Site-directing for subsequent olefin insertion | nih.gov |

| Fe-Carbene Species | Iron (Fe) | Quinoline Synthesis (Cyclization) | Reacts with aniline to initiate cyclization cascade | mdpi.com |

| Concerted Metalation-Deprotonation (CMD) Transition State | Cobalt (Co) | C(sp³)-H Amidation | Facilitates the key C-H bond breaking step | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For this compound and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR, as well as advanced 2D NMR techniques, provide critical data for structural elucidation.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals characteristic signals corresponding to the protons in different chemical environments. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline ring resonate in the downfield region, generally between δ 7.0 and 8.8 ppm. rsc.org For instance, the proton at position 2 (H-2) often appears as a doublet of doublets around δ 8.73 ppm, while the proton at position 4 (H-4) is observed near δ 8.08 ppm. rsc.org The protons on the benzene portion of the quinoline ring (H-5, H-6, H-7) typically show complex splitting patterns in the range of δ 7.07-7.44 ppm. rsc.org

A key feature in the ¹H NMR spectrum is the signal for the N-methyl group, which appears as a singlet in the upfield region, characteristically around δ 3.0 to 3.1 ppm. The amine proton (NH) signal can be broad and its chemical shift is often variable, sometimes observed around δ 6.12 ppm. sci-hub.se

The following table summarizes the ¹H NMR data for this compound:

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2 | 8.73 | dd | J = 4.1, 1.6 | rsc.org |

| H-3 | 7.38 | m | sci-hub.se | |

| H-4 | 8.08 | dd | J = 8.3, 1.6 | rsc.org |

| H-5 | 7.44 | d | J = 8.0 | rsc.org |

| H-6 | 7.38 | m | sci-hub.se | |

| H-7 | 7.10 | d | J = 8.2 | rsc.orgsci-hub.se |

| NH | 6.12 | s | sci-hub.se | |

| N-CH₃ | 3.12 | s | rsc.org |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Derivatives of this compound show predictable shifts in their ¹H NMR spectra based on the nature and position of the substituents. For example, electron-donating groups tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The carbon atoms of the quinoline ring typically resonate between δ 110 and 150 ppm. The carbon attached to the nitrogen of the methylamino group (C-8) appears at a distinct chemical shift. The methyl carbon of the N-methyl group is found in the upfield region of the spectrum.

Specific assignments for the carbon atoms in this compound have been reported. For related quinoline derivatives, the carbon of the N-methyl group typically appears around 30-31 ppm. rsc.org The aromatic carbons show a range of chemical shifts, with quaternary carbons often having weaker signals.

A representative, though partial, set of ¹³C NMR data for a compound closely related to this compound, N-methylquinolin-5-amine, shows the N-methyl carbon at δ 30.98 ppm and aromatic carbons in the range of δ 104.13 to 149.91 ppm. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms within the molecule, advanced 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity through the carbon skeleton. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. nih.govacs.org For example, an HMBC spectrum would show a correlation between the N-methyl protons and the C-8 carbon of the quinoline ring.

The use of these techniques provides a complete and detailed picture of the molecular structure of this compound and its derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₀N₂), the calculated exact mass is 158.0844. HR-MS analysis would be expected to yield a molecular ion peak very close to this value, confirming the molecular formula. rsc.org This technique is also used to confirm the identity of synthesized derivatives. arkat-usa.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing mixtures and identifying the components. For this compound, GC-MS analysis would show a peak at a specific retention time corresponding to the compound, and the associated mass spectrum would display the molecular ion peak (M⁺) at m/z 158. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the fragmentation of related N-methyl aniline compounds has been documented. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize the vibrational modes of molecules. The IR spectra of this compound and its derivatives exhibit characteristic absorption bands that provide valuable information about their molecular structure.

In the analysis of this compound derivatives, specific regions of the IR spectrum are of particular interest. For instance, in a series of N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives, the N-H stretching vibrations are typically observed in the range of 3150-3350 cm⁻¹. worldwidejournals.com The aromatic C-H stretching appears around 3070 cm⁻¹, while the alkane C-H stretching vibrations are found between 2800-3000 cm⁻¹. worldwidejournals.com The presence of a morpholine (B109124) ring is indicated by the C-O-C stretching vibration at approximately 1255 cm⁻¹. worldwidejournals.com Characteristic bands for the s-triazine ring (C-N stretching) are located at 1568, 1300, and 847 cm⁻¹. worldwidejournals.com A band at 813 cm⁻¹ is also associated with the s-triazine C-N stretching, and the C-Cl stretching vibration is observed in the 650-850 cm⁻¹ region. worldwidejournals.com For derivatives containing a nitro group, characteristic -N=O stretching bands appear around 1550 and 1350 cm⁻¹. worldwidejournals.com

For related quinoline compounds, such as 2-methyl-8-quinolinol, the IR and Raman spectra have been studied both experimentally and computationally. researchgate.net Theoretical calculations using methods like Hartree-Fock and Density Functional Theory (DFT) have been employed to assign vibrational frequencies. researchgate.net In the case of 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate, IR spectroscopy reveals bands at 1576 cm⁻¹ (C-C stretching) and 1497 cm⁻¹ (C-N stretching). researchgate.net

The IR spectra of quinoline derivatives are often complex due to the overlap of various vibrational modes. For example, in 5,8-quinolinedione derivatives, the C-H vibrations of the quinoline ring can overlap with other bands. mdpi.com The carbonyl (C=O) stretching region (1650-1700 cm⁻¹) is particularly important for distinguishing between different isomers and substitution patterns in quinolinedione derivatives. mdpi.comresearchgate.net

Table 1: Characteristic Infrared (IR) Spectral Data for this compound Derivatives and Related Compounds

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Compound Type | Reference |

| N-H Stretch | 3150-3350 | N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives | worldwidejournals.com |

| Aromatic C-H Stretch | 3070 | N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives | worldwidejournals.com |

| Alkane C-H Stretch | 2800-3000 | N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives | worldwidejournals.com |

| C-O-C Stretch (Morpholine) | 1255 | N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives | worldwidejournals.com |

| C-N Stretch (s-triazine) | 1568, 1300, 847, 813 | N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives | worldwidejournals.com |

| C-Cl Stretch | 650-850 | N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives | worldwidejournals.com |

| -N=O Stretch (Nitro) | 1550, 1350 | Nitro-substituted derivatives | worldwidejournals.com |

| C-C Stretch | 1576 | 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate | researchgate.net |

| C-N Stretch | 1497 | 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate | researchgate.net |

| C=O Stretch | 1650-1700 | 5,8-quinolinedione derivatives | mdpi.comresearchgate.net |

X-ray Crystallography for Molecular Structure Elucidation

Organoaluminum compounds containing N-aryl-2-methylquinolin-8-amine ligands have been characterized by X-ray crystallography. rsc.orgnih.gov For instance, dialkyl aluminum compounds with bidentate N-aryl-2-methylquinolin-8-amine ligands exhibit a tetrahedral geometry around the aluminum center. rsc.orgnih.gov In contrast, a monoalkyl aluminum compound with a tetradentate ligand derived from a quinolin-8-amine derivative shows a distorted square pyramidal geometry around the aluminum atom. rsc.orgnih.gov

The crystal structures of metal complexes involving quinoline-8-amine derivatives reveal diverse coordination geometries. A dinuclear cobalt(II) complex with N,N-bis[(pyridin-2-yl)methyl]quinolin-8-amine as a tetradentate ligand displays a distorted octahedral geometry around each cobalt center. nih.gov Similarly, a copper(II) complex with a dioxocyclam ligand appended with 8-methylquinoline shows the copper atom in a five-coordinate, distorted square pyramidal geometry, with the nitrogen of the quinoline pendant at the apical site. elsevierpure.com This complex crystallizes in the monoclinic space group P2₁/n. elsevierpure.com

A dinuclear zinc(II) complex with a pentadentate ligand containing a quinolin-8-olato moiety showcases two different coordination environments for the zinc atoms. iucr.org One zinc atom adopts a tetrahedral geometry, while the other has a distorted trigonal-bipyramidal geometry. iucr.org The crystal packing is stabilized by intermolecular C-H···Cl hydrogen bonds. iucr.org

The structural analysis of 4-amino-2-methylquinoline monohydrate, a related compound, shows it crystallizes in the orthorhombic space group Pna2₁ with the crystal structure stabilized by intermolecular O-H···N and N-H···O hydrogen bonds.

Table 2: Selected Crystallographic Data for this compound Derivatives and Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Dialkyl aluminum compound with N-aryl-2-methylquinolin-8-amine | - | - | Tetrahedral geometry around Al | rsc.orgnih.gov |

| Monoalkyl aluminum compound with tetradentate quinolin-8-amine derivative | - | - | Distorted square pyramidal geometry around Al | rsc.orgnih.gov |

| Dinuclear Co(II) complex with N,N-bis[(pyridin-2-yl)methyl]quinolin-8-amine | - | - | Distorted octahedral geometry around Co | nih.gov |

| Cu(II) complex with dioxocyclam-8-methylquinoline | Monoclinic | P2₁/n | Distorted square pyramidal geometry around Cu | elsevierpure.com |

| Dinuclear Zn(II) complex with quinolin-8-olato derivative | - | - | Tetrahedral and distorted trigonal-bipyramidal Zn centers | iucr.org |

| 4-Amino-2-methylquinoline monohydrate | Orthorhombic | Pna2₁ | Intermolecular hydrogen bonding |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized compounds and confirming their purity.

For a series of N-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methylquinolin-8-amine derivatives, elemental analysis was performed to confirm their composition. worldwidejournals.com For example, the calculated elemental composition for C₂₄H₂₅N₇O was C, 67.43%; H, 5.89%; N, 22.93%; O, 3.74%. worldwidejournals.com

In the synthesis of organoaluminum compounds containing quinolin-8-amine derivatives, elemental analysis was used alongside NMR spectroscopy and X-ray crystallography to characterize the products. rsc.orgnih.gov Similarly, for various quinaldine (B1664567) derivatives, the calculated and found percentages of C, H, and N were reported to confirm their structures. For instance, for a compound with the formula C₁₀H₁₀BrNO, the calculated values were C, 50.02%; H, 4.20%; N, 5.83%, which were in close agreement with the found values of C, 50.07%; H, 4.26%; N, 5.81%. mdpi.org Another derivative with the formula C₁₀H₁₃NO had calculated values of C, 73.59%; H, 8.03%; N, 8.58%, and found values of C, 73.64%; H, 8.06%; N, 8.57%. mdpi.org

Table 3: Elemental Analysis Data for Selected this compound Derivatives and Related Compounds

| Compound Formula | Analysis | Calculated (%) | Found (%) | Reference |

| C₂₄H₂₅N₇O | C | 67.43 | - | worldwidejournals.com |

| H | 5.89 | - | worldwidejournals.com | |

| N | 22.93 | - | worldwidejournals.com | |

| O | 3.74 | - | worldwidejournals.com | |

| C₁₀H₁₀BrNO | C | 50.02 | 50.07 | mdpi.org |

| H | 4.20 | 4.26 | mdpi.org | |

| N | 5.83 | 5.81 | mdpi.org | |

| C₁₀H₁₃NO | C | 73.59 | 73.64 | mdpi.org |

| H | 8.03 | 8.06 | mdpi.org | |

| N | 8.58 | 8.57 | mdpi.org | |

| C₁₀H₁₁NO₂ | C | 67.78 | 67.75 | mdpi.org |

| H | 6.26 | 6.26 | mdpi.org | |

| N | 7.90 | 7.87 | mdpi.org |

Coordination Chemistry and Ligand Properties of N Methylquinolin 8 Amine Derivatives

Design Principles for Chelating Ligands

The efficacy of a molecule as a chelating ligand is governed by several key principles, many of which are exemplified by the 8-aminoquinoline (B160924) framework. 8-Aminoquinoline and its N-methyl derivative are classic examples of bidentate ligands, meaning they possess two donor atoms that can bind to a central metal ion. nih.gov In this case, the two donor sites are the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amino or methylamino group at the 8-position.

The fundamental design principles that make N-methylquinolin-8-amine and its analogs effective chelating agents include:

Presence of Multiple Donor Atoms: The molecule incorporates both a heterocyclic nitrogen atom and an exocyclic amino nitrogen, which can coordinate to a metal center.

Formation of a Stable Chelate Ring: Upon coordination, these bidentate ligands form a stable five-membered ring with the metal ion. This arrangement, known as the chelate effect, results in significantly higher thermodynamic stability compared to complexes formed by analogous monodentate ligands.

Appropriate Spatial Arrangement of Donor Atoms: The geometry of the 8-aminoquinoline scaffold places the two nitrogen atoms in a position that is sterically favorable for chelation.

Tunable Electronic and Steric Properties: The properties of the ligand can be modified by substitution on the quinoline ring or the amino group. For instance, the presence of the methyl group in this compound can influence the ligand's basicity and steric profile compared to the unsubstituted 8-aminoquinoline, which in turn can affect the stability and structure of the resulting metal complexes.

These design principles make 8-aminoquinoline derivatives versatile ligands for a wide range of metal ions, with applications in areas such as catalysis and the development of chemosensors. arkat-usa.org

Formation of Metal Complexes

This compound and its parent compound, 8-aminoquinoline, are known to form complexes with a variety of transition metals. The lone pair of electrons on both the quinoline and the amino nitrogen atoms allows for the formation of coordinate covalent bonds with metal ions.

While specific studies on this compound with all the listed metals are not extensively documented, the behavior of 8-aminoquinoline and other derivatives provides a strong basis for understanding these interactions. For instance, 8-aminoquinolines have been shown to be potent ionophores, particularly for Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ ions. arkat-usa.org

Complexes of 8-aminoquinoline with first-row transition metals have been a subject of interest for decades. nih.gov Research has demonstrated the formation of stable complexes with copper, nickel, and zinc. For example, zinc complexes with 8-aminoquinoline have been synthesized and characterized, revealing a tetrahedral coordination geometry around the zinc center. acs.org

The coordination with early transition metals and group 4 metals like aluminum, hafnium, zirconium, and titanium is less commonly reported for 8-aminoquinoline derivatives compared to the later transition metals. However, studies on the complexation of the related 8-hydroxyquinoline (B1678124) ligand with Zirconium(IV) have been conducted, suggesting that quinoline-based ligands can indeed coordinate to these harder metal ions. scholarpublishing.org It is reasonable to expect that this compound would also form complexes with these metals, although the specific conditions and resulting structures may vary.

The table below summarizes the expected complex formation based on the known chemistry of 8-aminoquinoline and its derivatives.

| Metal Ion | Expected Complex Formation |

| Aluminum(III) | Likely to form complexes, though less studied than with later transition metals. |

| Hafnium(IV) | Plausible complex formation, by analogy with Zr(IV) and other hard acids. |

| Zirconium(IV) | Complexation is expected, as seen with the related 8-hydroxyquinoline ligand. scholarpublishing.org |

| Titanium(IV) | Likely to form complexes, given its oxophilic and nitrophilic nature. |

| Copper(II) | Forms stable complexes, often with square planar or distorted octahedral geometry. acs.org |

| Nickel(II) | Readily forms complexes, typically with octahedral or square planar geometries. bendola.com |

| Zinc(II) | Forms stable, often tetrahedral or octahedral, complexes. acs.org |

| Cadmium(II) | Known to form complexes, with coordination numbers varying depending on the ligands. |

The stoichiometry of metal complexes with 8-aminoquinoline derivatives is typically determined using methods such as spectrophotometric titrations (like the mole-ratio method or Job's method of continuous variation), conductometric titrations, and mass spectrometry. scirp.orgscirp.org These methods allow for the determination of the metal-to-ligand ratio in the complex.

For bidentate ligands like this compound, common stoichiometries observed are 1:1, 1:2, and 1:3 (metal:ligand). The resulting coordination number and geometry of the metal center are influenced by the size of the metal ion, its preferred coordination number, and the steric bulk of the ligand and any co-ligands present.

For example, spectrophotometric methods have been successfully used to determine the 1:2 stoichiometry for Co(II) and Ni(II) complexes with 8-hydroxyquinoline. scirp.org Similarly, conductometric titration was employed to establish the stoichiometry of a Cu(II)-8-hydroxyquinoline complex. scirp.org High-resolution mass spectrometry has also been used to confirm the stoichiometry of zinc complexes with 8-aminoquinoline. acs.org

The typical coordination mode for 8-aminoquinoline and its N-alkylated derivatives is as a neutral bidentate ligand, coordinating through the two nitrogen atoms. nih.gov However, under certain conditions, the amino group can be deprotonated, allowing the ligand to bind as a monoanionic bidentate ligand.

Structural Analysis of Metal Complexes

For instance, the crystal structures of rhenium carbonyl halide complexes of 8-aminoquinoline have been elucidated, confirming the bidentate coordination of the ligand. nih.gov In these structures, the ligand binds to the metal center in a neutral form.

A study on a tripodal tris-8-aminoquinoline ligand has provided crystal structures for its complexes with zinc(II) and cadmium(II). In the zinc complex, the metal center is six-coordinate with an octahedral geometry. The cadmium complex, however, features a seven-coordinate cadmium center. This highlights how the nature of the metal ion can influence the final structure of the complex.

The table below presents some crystallographic data for a related zinc complex with an 8-aminoquinoline derivative, which can serve as a model for the types of structures that might be expected with this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [Zn{(8-AMQ)(dca)}₂] | Monoclinic | P2₁/c | ||||

| [Zn{(8-AMQ)(TCM)}₂] | Triclinic | P-1 |

Data extracted from a study on 8-aminoquinoline (8-AMQ) complexes with dicyanamide (B8802431) (dca) and tricyanomethane (TCM). acs.org Specific cell parameters were not provided in the abstract.

Spectroscopic techniques are crucial for characterizing ligand-metal interactions both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the C=N bond within the quinoline ring and the N-H or N-C bonds of the amino group are typically observed. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen bonds. For instance, in complexes of a Schiff base derived from 8-aminoquinoline, shifts in the C=N stretching frequency were indicative of coordination. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide information about the binding site and the electronic environment of the complex. For example, in zinc complexes of 8-aminoquinoline, a noticeable shift in the NMR peaks corresponding to the aromatic protons and the NH₂ protons is observed upon complexation. acs.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The complexation of a ligand with a metal ion often results in shifts in the absorption bands of the ligand (either hypsochromic or bathochromic shifts) and the appearance of new charge-transfer bands. These changes can be used to monitor complex formation and to determine the stoichiometry of the complex in solution. scirp.org

The collective data from these spectroscopic methods, in conjunction with structural studies, provide a comprehensive picture of the coordination chemistry of this compound and its derivatives.

Influence of Ligand Structure on Coordination Geometry and Stability

The introduction of a methyl group to the exocyclic amino nitrogen of 8-aminoquinoline is expected to induce notable changes in both the electronic and steric properties of the ligand, thereby influencing the geometry and stability of its metal complexes.

Electronic Effects:

The methyl group is a weak electron-donating group. This inductive effect would be expected to increase the electron density on the exocyclic nitrogen atom, thereby enhancing its basicity and, potentially, its donor strength towards a metal center. A stronger donor atom generally leads to the formation of more stable metal complexes. However, this effect must be considered in concert with the steric implications of the methyl group.

Steric Effects:

The primary influence of the N-methyl group is anticipated to be steric in nature. The presence of the methyl substituent introduces steric hindrance around the exocyclic nitrogen donor atom. This can have several consequences for the coordination geometry and stability of the resulting metal complexes:

Coordination Number: In cases of severe steric clash, the N-methyl group might hinder the close approach of other ligands, potentially favoring lower coordination numbers for the metal ion compared to complexes with the unsubstituted 8-aminoquinoline.

Stability of Complexes: The steric hindrance introduced by the N-methyl group can counteract the electronic stabilization. The repulsion between the methyl group and other ligands or the metal center can introduce strain into the complex, thereby decreasing its thermodynamic stability. This is a common trade-off in ligand design, where electronic benefits are often tempered by steric penalties.

Comparative Analysis with 8-Aminoquinoline:

Data Tables:

Due to the lack of specific experimental data in the public domain for metal complexes of this compound, it is not possible to provide detailed data tables of bond lengths, bond angles, or stability constants at this time. The scientific community would benefit from synthetic, structural, and thermodynamic studies on the coordination complexes of this particular ligand to fill this knowledge gap. Such research would allow for a quantitative assessment of the steric and electronic effects of N-methylation in this important class of chelating agents.

Catalytic Applications of N Methylquinolin 8 Amine Derived Complexes

Polymerization Catalysis

The structural rigidity and potent coordination ability of quinoline-based ligands make them suitable for designing well-defined single-site catalysts for polymerization reactions.

Complexes featuring the quinolin-8-amine framework have demonstrated significant efficacy in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, a key process for producing biodegradable polyesters such as polycaprolactone (B3415563) (PCL).

Research has shown that iron(II) complexes derived from N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines are highly active catalysts for the ROP of ε-caprolactone. nih.gov When activated with an appropriate agent like LiCH2SiMe3, these iron complexes can achieve high turnover frequencies (TOF), reaching up to 8.8 × 10³ h⁻¹. nih.gov A notable feature of this catalytic system is its ability to produce PCL with exceptionally high molecular weights (Mn), ranging from 9.21 × 10⁴ to 24.3 × 10⁴ g mol⁻¹, which is a significant achievement for iron-based catalysts in this field. nih.gov The polymerization proceeds efficiently, yielding PCLs that can be linear or cyclic, depending on the molar ratio of the monomer to the iron complex. nih.gov

Table 1: Performance of an Iron(II) Complex in ε-Caprolactone Polymerization Data derived from studies on N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amine iron(II) complexes. nih.gov

While direct studies on N-methylquinolin-8-amine complexes for olefin polymerization are limited, research on analogous quinoline-based ligands provides valuable insights. Specifically, complexes utilizing the related 8-quinolinolato ligand scaffold have been successfully employed in ethylene (B1197577) polymerization. acs.org

Cationic zirconium and hafnium alkyl complexes incorporating substituted 2-Me-8-quinolinolato ligands have been synthesized and tested for their reactivity with ethylene. acs.org Certain complexes within this family, particularly those with electron-withdrawing substituents on the quinoline (B57606) ring, exhibit moderate activity for ethylene polymerization. acs.org This demonstrates that the quinoline framework can support catalytically active centers for C-C bond formation in olefin polymerization, suggesting a potential avenue for complexes of this compound.

The choice of the central metal ion is critical in defining the catalytic properties of the complex, including its activity, stability, and the characteristics of the resulting polymer.

Iron: As seen in the ROP of ε-caprolactone, iron(II) complexes with quinolin-8-amine derivatives can be highly efficient, producing high molecular weight polymers. nih.gov Iron is an attractive metal due to its low cost and low toxicity.

Yttrium: Yttrium complexes based on 2-(1-(arylimino)alkyl)quinolin-8-olate ligands have been shown to be highly efficient for the ROP of ε-caprolactone, producing PCL with a narrow molecular weight distribution in a living manner. acs.org

Zirconium and Hafnium: In the context of ethylene polymerization with 8-quinolinolato ligands, both zirconium and hafnium have been utilized. Studies show that the electronic properties of the ligand significantly influence the catalytic activity of the resulting Zr and Hf complexes. For instance, complexes with more strongly electron-donating quinolinolato ligands were found to be inactive, whereas those with electron-withdrawing groups showed moderate polymerization activity. acs.org This highlights the intricate interplay between the metal center and the electronic nature of the quinoline ligand.

Other Metal-Catalyzed Organic Transformations

Beyond polymerization, the unique chelating ability of the this compound scaffold makes it relevant to other important metal-catalyzed reactions.

The synthesis of N-methylated tetrahydroquinolines is an important transformation, and reductive N-methylation of quinolines using methanol (B129727) is a direct and atom-economical approach. In this reaction, the quinoline moiety is the substrate that gets transformed into the product, rather than being a part of the catalyst. acs.orgacs.org

This one-pot reaction uses methanol as both the methylating agent and a hydrogen source. acs.org Various catalytic systems have been developed to facilitate this transformation, including SnOx-decorated Platinum catalysts (Pt-SnOx/Al2O3) and ruthenium complexes. acs.orgacs.org The process typically involves the dehydrogenation of methanol to formaldehyde (B43269), followed by condensation with the quinoline's nitrogen atom and subsequent reduction. nih.gov This method provides an efficient route to N-methyl-1,2,3,4-tetrahydroquinolines, which are valuable building blocks in medicinal chemistry. acs.orgrsc.org

The 8-aminoquinoline (B160924) and 8-methylquinoline (B175542) scaffolds are exceptionally effective as directing groups in transition-metal-catalyzed C-H bond activation and functionalization. nih.govchemrxiv.org The nitrogen atom of the quinoline ring acts as an anchor, coordinating to the metal center, while the amino or methyl group at the 8-position directs the catalyst to a nearby C-H bond.

This chelation assistance allows for the formation of a stable five-membered cyclometallated intermediate, which is kinetically and thermodynamically favorable. researchgate.net This intermediate brings the targeted C-H bond into close proximity with the metal center, facilitating its cleavage and subsequent functionalization. nih.gov This strategy enables the selective transformation of otherwise inert C(sp³)–H bonds. chemrxiv.orgacs.org Transition metals such as nickel, rhodium, and palladium are commonly used for these reactions, allowing for the introduction of various functional groups at the methyl position of 8-methylquinoline or adjacent to the amino group of 8-aminoquinoline derivatives. chemrxiv.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

Mechanistic Insights into Catalytic Cycles

Identification of Active Catalytic Species

The identification of the true, catalytically active species is a cornerstone of mechanistic investigation. In catalytic systems employing ligands analogous to this compound, the active catalyst is often a metal complex formed in situ through the coordination of the ligand to a metal precursor. The bidentate nature of the this compound ligand, with its quinoline nitrogen and the amino group, facilitates the formation of stable chelate complexes with transition metals, which are crucial for subsequent catalytic transformations.

Recent mechanistic studies on nickel-catalyzed C(sp³)–H arylation directed by an 8-aminoquinoline derivative have shed light on the nature of the active species. chemrxiv.org These investigations have successfully identified and characterized paramagnetic Ni(II) complexes as key intermediates that undergo the critical C–H activation step. chemrxiv.org It is plausible that this compound derived catalysts would also involve similar paramagnetic metal centers as the active species.

In one detailed study, the deprotonation of an 8-aminoquinoline amide derivative at the amide nitrogen, followed by reaction with a Ni(II) source, led to the isolation of a high-spin Ni(II) complex. chemrxiv.org This complex, along with related mono- and dinuclear paramagnetic nickel intermediates, is considered to be on the pathway to the active catalytic species. chemrxiv.org The characterization of such species is often accomplished through a combination of spectroscopic techniques and X-ray crystallography.

| Complex Type | Metal Center | Coordination Environment | Proposed Role in Catalysis |

|---|---|---|---|

| Mono-nuclear Ni(II) Complex | Nickel(II) | Disphenoidal | Precursor to C-H activation |

| Di-nuclear Ni(II) Carboxylate Complex | Nickel(II) | Bridging Carboxylate | Catalytically relevant intermediate |

| Paramagnetic Ni(II) Intermediates | Nickel(II) | Four-coordinate | Undergo the key C-H activation step |

Elucidation of Reaction Pathways and Rate-Determining Steps in Catalysis

The elucidation of the reaction pathway involves mapping out the sequence of elementary steps that transform reactants into products via the catalytic cycle. For this compound derived complexes, particularly in C-H activation/functionalization reactions, the catalytic cycle is generally believed to involve several key steps. These include ligand coordination, C-H bond activation, oxidative addition, and reductive elimination.

Based on studies of analogous systems, a plausible catalytic cycle for a transition metal (M) catalyzed C-H functionalization directed by this compound can be proposed. The cycle would initiate with the coordination of the this compound-functionalized substrate to the metal center. This is followed by a C-H activation step, often facilitated by a base, to form a cyclometalated intermediate. chemrxiv.org Subsequent steps would involve the reaction with a coupling partner, typically through oxidative addition, and the final bond-forming step, reductive elimination, which releases the product and regenerates the active catalyst.

Kinetic studies, including reaction order determination and Hammett analysis, are powerful tools for probing the rate-determining step. For example, in the aforementioned nickel-catalyzed system, the reaction was found to be first order with respect to the active nickel complex and the aryl iodide, but inverse first-order with respect to the phosphine (B1218219) ligand. chemrxiv.org This inverse dependence on the phosphine concentration suggests a pre-equilibrium where phosphine dissociation from the metal center occurs before the reaction with the aryl iodide. chemrxiv.org

| Step | Description | Key Intermediates | Factors Influencing Rate |

|---|---|---|---|

| 1. Ligand Coordination/Deprotonation | Coordination of the this compound moiety to the metal center, often involving deprotonation. | Metal-ligand complex | Strength of the base |

| 2. C-H Activation | Cleavage of a C-H bond to form a cyclometalated intermediate. | Metallacycle | Acidity of the C-H bond, nature of the metal |

| 3. Oxidative Addition | Addition of the coupling partner (e.g., an aryl halide) to the metal center. | Higher oxidation state metal complex | Nature of the coupling partner and phosphine ligand concentration |

| 4. Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the active catalyst. | Product and regenerated catalyst | Electronic properties of the metal center |

Theoretical and Computational Studies of N Methylquinolin 8 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to calculate various properties, including molecular geometries, vibrational frequencies, and electronic characteristics. scirp.orgasianpubs.org DFT methods have been shown to provide reliable results for understanding molecular properties that are in good agreement with experimental data. asianpubs.orgnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The difference between these energies is the HOMO-LUMO energy gap (ΔE), a critical parameter for determining molecular stability and reactivity. researchgate.netthaiscience.info A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. scirp.org

While specific DFT calculations for N-methylquinolin-8-amine are not available, data from the parent compound, quinoline, and other derivatives illustrate the typical findings from such analyses. For example, DFT calculations on the quinoline molecule using the B3LYP method with a 6-31+G(d,p) basis set determined its frontier orbital energies. scirp.org Similarly, studies on other substituted quinolines, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have also reported calculated HOMO-LUMO gaps. dergipark.org.tr These calculations show that in many quinoline derivatives, the HOMO and LUMO orbitals are primarily localized across the aromatic ring system. dergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative insights into the chemical behavior of a molecule. mdpi.com These parameters, defined within the framework of conceptual DFT, help predict the reactivity and stability of a chemical species. mdpi.com

Key reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -½(EHOMO + ELUMO). mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = ½(ELUMO - EHOMO). mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors are routinely calculated for various organic compounds to compare their reactivity. mdpi.com For instance, a high electrophilicity index suggests a molecule will act as a good electrophile in reactions.

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -½(EHOMO + ELUMO) |

| Chemical Hardness (η) | ½(ELUMO - EHOMO) |

| Chemical Softness (S) | 1/η |

| Electrophilicity Index (ω) | χ² / (2η) |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen or oxygen). These are the most likely sites for an electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually around hydrogen atoms. These are susceptible to nucleophilic attack.

Green/Yellow: Denotes regions of neutral or intermediate potential.

MEP analysis of quinoline derivatives generally shows the most negative potential localized around the nitrogen atom of the quinoline ring, identifying it as a primary site for electrophilic interaction. researchgate.net The positive potential is typically distributed over the hydrogen atoms of the aromatic rings.

DFT calculations are a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govruc.dk Theoretical calculations of these parameters for a proposed structure can be compared with experimental spectra to confirm its identity and stereochemistry. researchgate.net

For IR spectroscopy, DFT can calculate the vibrational frequencies and intensities of a molecule in its ground state. asianpubs.org The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. asianpubs.orgasianpubs.org Studies on related molecules like 2-methyl-8-quinolinol and 8-hydroxyquinoline (B1678124) have successfully used DFT to assign vibrational modes observed in their experimental spectra. asianpubs.orgresearchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions have become increasingly accurate and are vital in the structural elucidation of complex organic molecules. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, stability, and interaction of molecules with their environment, such as a solvent or a biological receptor.

In the context of quinoline derivatives, MD simulations are often employed to assess the stability of a ligand-protein complex identified through molecular docking. researchgate.net For instance, a simulation can track the root-mean-square deviation (RMSD) of the ligand within the protein's active site over several nanoseconds. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose. researchgate.net Such studies are crucial in drug discovery to validate potential drug candidates before synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The quinoline scaffold is a common feature in many biologically active molecules, and as such, it has been the subject of numerous QSAR studies for various therapeutic targets, including antimalarial, antituberculosis, and anticancer agents. researchgate.netnih.gov These studies help in understanding the structural requirements for a quinoline derivative to exhibit a specific biological effect. For example, a QSAR model might reveal that increasing the electron-donating capacity at a certain position of the quinoline ring enhances its activity, guiding the design of more potent analogues. nih.gov

Molecular Modeling and Docking Studies to Predict Interactions

No specific molecular modeling or docking studies for this compound have been identified in the reviewed literature. Research that mentions this compound primarily focuses on its role in the synthesis of more complex molecules. The computational analyses in such studies are directed at the final products rather than the this compound intermediate itself.

Advanced Applications in Material Science and Sensing Technologies

Chemosensor and Fluorescent Probe Development

The development of chemosensors and fluorescent probes for the detection of metal ions is a significant area of research, with quinoline-based compounds being prominent candidates due to their inherent fluorescence and chelating properties.

Design Principles for Metal Ion Sensors

The fundamental design of fluorescent metal ion sensors based on quinoline (B57606) scaffolds, such as 8-aminoquinoline (B160924) derivatives, involves the integration of a fluorophore (the light-emitting component) with a receptor (the ion-binding site). The quinoline moiety itself often serves as the fluorophore. The nitrogen atom within the quinoline ring and the amino group at the 8-position can act as a bidentate chelating site for metal ions.

Key design principles include:

Chelation: The sensor molecule must possess specific binding sites that can selectively coordinate with the target metal ion. For 8-aminoquinoline derivatives, the two nitrogen atoms form a stable chelate ring with various metal ions.

Fluorophore-Receptor Communication: Upon binding of a metal ion to the receptor, there must be a mechanism to alter the fluorescence properties of the fluorophore. This change, whether it be an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength, serves as the analytical signal.

Selectivity and Sensitivity: The receptor should exhibit a high affinity for the target metal ion over other potentially interfering ions. The sensitivity of the sensor is determined by the magnitude of the fluorescence change upon ion binding and the detection limit that can be achieved.

Mechanisms of Fluorescence Quenching/Enhancement upon Ion Binding

The interaction between a quinoline-based sensor and a metal ion can lead to either quenching (reduction) or enhancement of fluorescence through several photophysical mechanisms:

Intramolecular Charge Transfer (ICT): In many fluorescent molecules, an electron-donating group is connected to an electron-accepting group through a conjugated system. Upon excitation, an electron can be transferred from the donor to the acceptor, a process known as ICT. The binding of a metal ion can modulate the efficiency of this ICT process, thereby affecting the fluorescence emission. For some 8-aminoquinoline derivatives, the binding of a metal ion can enhance the ICT process, leading to a stronger fluorescence signal.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" fluorescent sensors. In the free ligand, the fluorescence may be quenched by processes such as photoinduced electron transfer (PET) from a lone pair of electrons on a nitrogen or oxygen atom to the excited fluorophore. When a metal ion coordinates with these lone pairs, it lowers their energy level, thereby inhibiting the PET process and leading to a significant enhancement of fluorescence.

Fluorescence Quenching: Conversely, the binding of certain metal ions, particularly paramagnetic species like Cu²⁺ and Ni²⁺, can lead to fluorescence quenching. This can occur through several mechanisms, including energy transfer from the excited fluorophore to the metal ion or through the promotion of intersystem crossing to a non-emissive triplet state (heavy atom effect).

Detection of Specific Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Cd²⁺)

Derivatives of 8-aminoquinoline have been extensively studied as fluorescent sensors for various transition metal ions.

Zinc (Zn²⁺): A large body of research focuses on the detection of Zn²⁺, a biologically important but spectroscopically silent ion. Many 8-aminoquinoline-based sensors exhibit a "turn-on" fluorescence response upon binding with Zn²⁺, often attributed to the CHEF mechanism. The formation of a rigid complex with zinc restricts intramolecular vibrations and rotations that can lead to non-radiative decay, thus enhancing the fluorescence quantum yield.

Copper (Cu²⁺): Due to its paramagnetic nature, Cu²⁺ is a very effective fluorescence quencher. The interaction of Cu²⁺ with quinoline-based sensors typically results in a "turn-off" response. This high quenching efficiency allows for the design of highly sensitive sensors for copper.

Nickel (Ni²⁺): Similar to copper, Ni²⁺ is also a paramagnetic ion that generally quenches the fluorescence of organic fluorophores.

Cadmium (Cd²⁺): Cadmium is a toxic heavy metal that is often detected using fluorescent sensors. Quinoline-based probes have been developed that show a fluorescence enhancement upon binding to Cd²⁺, although achieving high selectivity over the chemically similar Zn²⁺ can be a challenge.

The table below summarizes the general fluorescence responses of 8-aminoquinoline derivatives to various metal ions, based on existing literature for analogous compounds.

| Metal Ion | Typical Fluorescence Response | Common Mechanism |

| Zn²⁺ | Enhancement (Turn-on) | CHEF, ICT Modulation |